molecular formula C12H22N2O2 B11787298 tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Katalognummer: B11787298
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: WQOAVSYOMGNWAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 7-methyl-3,8-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound that features a diazabicyclo structure

Vorbereitungsmethoden

The synthesis of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate: This compound lacks the methyl group at the 7-position, which can influence its reactivity and applications.

    tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound has a different bicyclic structure, which can affect its chemical properties and uses.

    tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate:

These comparisons highlight the uniqueness of tert-Butyl 7-methyl-3,8-diazabicyclo[42

Eigenschaften

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

tert-butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-8-9-5-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3

InChI-Schlüssel

WQOAVSYOMGNWAT-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CCN(CC2N1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.